molecular formula C21H19N5O2 B264971 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one

Numéro de catalogue B264971
Poids moléculaire: 373.4 g/mol
Clé InChI: JYXQUDZVPBFYTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. DMQX is known to be a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system.

Mécanisme D'action

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. The ionotropic glutamate receptor is involved in the transmission of excitatory signals in the brain. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one blocks the ionotropic glutamate receptor, which reduces the transmission of excitatory signals and leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to reduce the release of glutamate, which is an important neurotransmitter involved in the transmission of excitatory signals in the brain. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that is involved in the regulation of blood flow and neuronal activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potency as an antagonist of the ionotropic glutamate receptor. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a high affinity for the receptor, which allows for precise control of neuronal activity. However, one limitation of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potential toxicity. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a toxic effect on certain cell types, which may limit its use in certain experimental models.

Orientations Futures

There are several future directions for the study of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one. One potential direction is the development of new derivatives of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one that have improved potency and selectivity for the ionotropic glutamate receptor. Another potential direction is the study of the long-term effects of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one on neuronal function and behavior. Finally, the potential therapeutic applications of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in various neurological disorders should be further explored in preclinical and clinical studies.

Méthodes De Synthèse

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4,6-dimethylquinazoline-2-amine, which is then reacted with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)-4,6-dimethylquinazoline. The final step involves the reaction of 2-(3-methoxyphenyl)-4,6-dimethylquinazoline with ethyl cyanoacetate and sodium ethoxide to form 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one.

Applications De Recherche Scientifique

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a potent anticonvulsant effect in animal models of epilepsy. In addition, 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to improve motor function in animal models of Parkinson's disease and to have a neuroprotective effect in animal models of Alzheimer's disease.

Propriétés

Nom du produit

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one

Formule moléculaire

C21H19N5O2

Poids moléculaire

373.4 g/mol

Nom IUPAC

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C21H19N5O2/c1-12-7-8-17-16(9-12)13(2)22-20(23-17)26-21-24-18(11-19(27)25-21)14-5-4-6-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

Clé InChI

JYXQUDZVPBFYTP-UHFFFAOYSA-N

SMILES isomérique

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C

SMILES

CC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC

SMILES canonique

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.